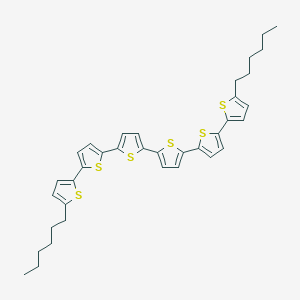

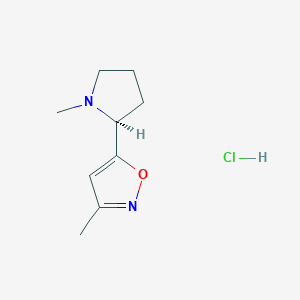

![molecular formula C22H18Cl2O2 B124426 反式-2-氯-3-[4-(4-氯苯基)环己基]-1,4-萘二酮 CAS No. 153977-22-1](/img/structure/B124426.png)

反式-2-氯-3-[4-(4-氯苯基)环己基]-1,4-萘二酮

货号 B124426

CAS 编号:

153977-22-1

分子量: 385.3 g/mol

InChI 键: QUUMPHYEOKHOOW-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

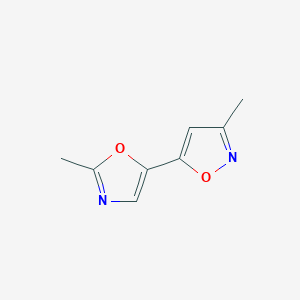

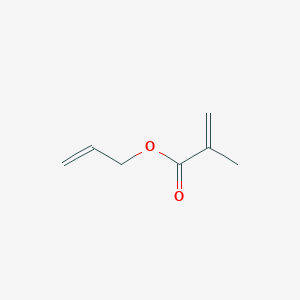

“trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione” is an important intermediate for the synthesis of Atovaquone, a popular antimalarial drug . It is a naphthalene derivative that contains two chloro substituents and a cyclohexyl ring attached to the naphthalene core .

Synthesis Analysis

The synthesis of this compound has been reported in several studies . The majority of prior arts disclose the synthesis of this intermediate from the expensive starting material 2-chloro-1,4-naphthoquinone 2, in relatively low yield . A novel and commercially viable method for the synthesis of this compound has been reported, using a cheaper starting material 2,3-dichloro-1,4-naphtoquinone 5, in high yield and purity . The process emphasizes the selection of reagents and solvents, optimization of reaction conditions, and recovery and reuse of solvents and silver salt .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound typically involve decarboxylative coupling pathways . Alkylations of quinones have been reported by the decarboxylation of carboxylic acids with silver ions and peroxodisulphate .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 385.28300, a density of 1.34 g/cm3, a boiling point of 517.4ºC at 760 mmHg, and a flash point of 216.1ºC .科学研究应用

固态颜色特性

- 该化合物有助于理解相关化合物的特征性固态颜色特性和晶体结构。研究发现,虽然类似化合物在溶液中的颜色相似,但其固态颜色可以很容易地通过苯硫环中氯原子位置的改变而改变,表明该化合物在材料科学和比色法中的重要性 (Yotsumoto 等,2014)。

光物理研究

- 该化合物已对其光物理性质进行了研究。例如,其衍生物参与了与荧光、光异构化和光水化相关的研究,突出了其在理解光诱导化学过程和光化学中的潜在应用中的重要性 (Bandini 等,2005)。

抗疟疾和抗癌活性

- 合成了一些 1,4-萘醌的新型取代氨基类似物(包括所讨论的化合物),并筛选了它们的抗疟疾和抗癌活性。这表明该化合物及其衍生物的潜在生物医学应用 (Sanjay 等,2022)。

光环加成研究

- 该化合物还参与了与光环加成相关的研究,进一步促进了对其光反应性质的理解。这项研究可能对新型光反应材料或化学过程的开发产生影响 (Cleridou 等,2000)。

属性

IUPAC Name |

2-chloro-3-[4-(4-chlorophenyl)cyclohexyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2O2/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)22(26)18-4-2-1-3-17(18)21(19)25/h1-4,9-13,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUMPHYEOKHOOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455235, DTXSID501165876 | |

| Record name | 2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-[cis-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501165876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione | |

CAS RN |

153977-22-1, 1071223-07-8 | |

| Record name | 2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-[cis-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501165876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Naphthalenedione, 2-chloro-3-[cis-4-(4-chlorophenyl)cyclohexyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Naphthalenedione, 2-chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-1,4-naphthoquinone (3.95 g, 0.02 mol), 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid (4.9 g, 0.02 mol) and powdered silver nitrate (1.05 g, 0.0062 mol) was heated to reflux with vigorous stirring in 40 ml of acetonitrile. A solution of ammonium persulphate (12.0 g, 0.0525 mol) in 50 ml of water was added dropwise over 1 hour. The mixture was refluxed for 3 hours then cooled in ice for 30 mins, after which it was filtered, and the residual sticky solid extracted twice with boiling chloroform to remove inorganic material. The chloroform was removed by evaporation to leave a yellow-brown solid (ca 2.7 g). This was dissolved in 40 ml of boiling acetonitrile; a little insoluble material was removed by filtration. On cooling, the title compound separated as yellow crystals, (550 mg) m.p. 172°-175° C.

Name

Synthesis routes and methods II

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。